1-Methyl-1,3,7-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
1-Methyl-1,3,7-triazaspiro[4.5]decane-2,4-dione is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound belongs to the spirohydantoin class, characterized by a spiro-connected bicyclic system containing nitrogen atoms. Its distinct structure makes it a valuable candidate for various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1,3,7-triazaspiro[4.5]decane-2,4-dione typically involves the reaction of appropriate amines with cyclic anhydrides or isocyanates. One common method includes the cyclization of N-methylhydrazine with cyclic anhydrides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process often includes steps such as purification through recrystallization or chromatography to ensure high purity and yield. The use of advanced techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC) is common for quality control.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1,3,7-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace hydrogen atoms in the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
1-Methyl-1,3,7-triazaspiro[4.5]decane-2,4-dione has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-Methyl-1,3,7-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1,3,8-Triazaspiro[4.5]decane-2,4-dione: Shares a similar spirohydantoin structure but differs in the position of nitrogen atoms.
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: Another spirohydantoin derivative with a phenyl group.
Uniqueness: 1-Methyl-1,3,7-triazaspiro[45]decane-2,4-dione is unique due to its specific arrangement of nitrogen atoms and the presence of a methyl group
Properties
Molecular Formula |
C8H13N3O2 |
---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
1-methyl-1,3,9-triazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C8H13N3O2/c1-11-7(13)10-6(12)8(11)3-2-4-9-5-8/h9H,2-5H2,1H3,(H,10,12,13) |
InChI Key |
BPLZPTAMARNPPY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)NC(=O)C12CCCNC2 |
Origin of Product |
United States |
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